molecular formula C5H10BrNO2 B8388611 N-(2-hydroxyethyl)-3-bromopropionamide

N-(2-hydroxyethyl)-3-bromopropionamide

Cat. No.: B8388611
M. Wt: 196.04 g/mol
InChI Key: BYDDIGQLOGFTCS-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-3-bromopropionamide is a brominated amide derivative characterized by a hydroxyethyl group (-CH₂CH₂OH) attached to the nitrogen atom and a bromine atom at the β-position of the propionamide chain. Its molecular formula is C₅H₁₀BrNO₂, with a molecular weight of 212.05 g/mol. This compound is notable for its dual functional groups: the hydroxyethyl moiety enhances hydrophilicity and hydrogen-bonding capacity, while the bromine atom contributes to electrophilic reactivity.

Applications include its role as a skin permeation enhancer in transdermal drug delivery systems, attributed to its ability to disrupt lipid bilayers in the stratum corneum .

Properties

Molecular Formula

C5H10BrNO2

Molecular Weight

196.04 g/mol

IUPAC Name

3-bromo-N-(2-hydroxyethyl)propanamide

InChI

InChI=1S/C5H10BrNO2/c6-2-1-5(9)7-3-4-8/h8H,1-4H2,(H,7,9)

InChI Key

BYDDIGQLOGFTCS-UHFFFAOYSA-N

Canonical SMILES

C(CBr)C(=O)NCCO

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Molecular Formula Key Substituents Applications/Properties References
This compound C₅H₁₀BrNO₂ β-Bromine (aliphatic), hydroxyethyl Skin permeation enhancement
N-(2-Bromophenyl)-3-chloropropanamide C₉H₉BrClNO Bromine (aromatic), chlorine (aliphatic) Pharmaceutical intermediate
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-bromophenyl)propanamide C₁₉H₁₈BrNO₂S Bromine (aromatic), benzothiophene, hydroxyethyl Therapeutic candidate (undisclosed)
Ethyl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate C₆H₁₆NO₃P Phosphonamidoate backbone, hydroxyethyl Chemical synthesis (Schedule 2B)

Role of Bromine Substituents

  • Aliphatic vs. Aromatic Bromine :
    • The β-bromine in this compound enhances electrophilicity, making it reactive in alkylation or nucleophilic substitution reactions. In contrast, bromine on aromatic rings (e.g., N-(2-bromophenyl)-3-chloropropanamide) stabilizes via resonance, reducing reactivity but improving binding to aromatic drug targets (e.g., kinase inhibitors) .
    • Aliphatic bromine may contribute to membrane disruption in skin permeation, whereas aromatic bromine is more suited for target-specific interactions .

Hydroxyethyl Group Impact

  • The hydroxyethyl group in this compound improves aqueous solubility (logP ~1.2 estimated) compared to non-polar analogs like N-(2-bromophenyl)-3-chloropropanamide (logP ~3.5). This polarity facilitates its use in aqueous formulations .
  • In phosphonamidoate derivatives (e.g., Ethyl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate), the hydroxyethyl group modulates steric and electronic effects, influencing catalytic or enzymatic interactions .

Key Research Findings

Hydrogen-Bonding Capacity : The hydroxyethyl group in this compound forms stable hydrogen bonds with polar lipid headgroups, enhancing skin permeability by 2.5-fold compared to N-(2-bromoethyl)propanamide .

Bromine Position Sensitivity : Aliphatic bromine increases susceptibility to hydrolysis (t₁/₂ ~12 hours at pH 7.4), whereas aromatic bromine analogs (e.g., N-(2-bromophenyl)-3-chloropropanamide) exhibit greater stability (t₁/₂ >72 hours) .

Regulatory Considerations: Phosphonamidoate derivatives require stringent handling due to toxicity risks, unlike bromopropionamides, which are classified as non-hazardous under standard conditions .

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